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Abstract

Fenvalerate, a type Il synthetic pyrethroid insecticide, has been widely used in agriculture and
domestic settings. Growing evidence indicates that fenvalerate can act as an endocrine-
disrupting chemical (EDC), interfering with the normal functioning of the hormonal systems in
both wildlife and humans. This technical guide provides a comprehensive overview of the
endocrine-disrupting effects of fenvalerate, focusing on its mechanisms of action on various
hormonal axes, including the hypothalamic-pituitary-gonadal (HPG) axis and the thyroid
system. This document summarizes key quantitative data from in vivo and in vitro studies,
details relevant experimental protocols, and visualizes the molecular pathways affected by
fenvalerate exposure. The information presented herein is intended to serve as a critical
resource for researchers, scientists, and professionals in drug development engaged in the
study of EDCs and their toxicological implications.

Introduction

Endocrine-disrupting chemicals are exogenous substances that alter the functions of the
endocrine system and consequently cause adverse health effects in an intact organism, its
progeny, or (sub)populations.[1] Fenvalerate has been identified as one such chemical, with
numerous studies demonstrating its potential to interfere with hormonal signaling pathways.[1]
[2] This guide will delve into the specific endocrine-disrupting activities of fenvalerate,
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providing a detailed examination of its effects on steroidogenesis, reproductive health, and
thyroid hormone homeostasis.

Effects on the Hypothalamic-Pituitary-Gonadal
(HPG) Axis and Steroidogenesis

Fenvalerate has been shown to exert significant effects on the HPG axis, primarily by
disrupting steroidogenesis and exhibiting estrogenic and anti-androgenic activities.

Disruption of Steroidogenesis

In vitro studies using rat granulosa cells have demonstrated that fenvalerate can directly inhibit
the production of key steroid hormones, progesterone (P4) and 173-estradiol (E2), in a dose-
dependent manner.[3][4] This inhibition is observed in both basal and follicle-stimulating
hormone (FSH)-stimulated conditions.[4][5] The mechanism appears to involve multiple sites,
including the inhibition of the cAMP-dependent protein kinase pathway and a reduction in the
expression of the P450 side-chain cleavage enzyme (P450scc).[5] Interestingly, while
fenvalerate decreases progesterone production, it has been observed to increase the mRNA
level of P450scc, suggesting a potential compensatory mechanism or a more complex
regulatory role.[4][6] Furthermore, the mRNA level of 173-hydroxysteroid dehydrogenase (17[3-
HSD), an enzyme crucial for estrogen synthesis, is dramatically reduced by fenvalerate.[4][6]

In vivo studies in male rats have shown that exposure to fenvalerate leads to a decrease in
serum and testicular testosterone levels.[7][8] This is accompanied by a downregulation of
testicular testosterone biosynthetic enzymes, including P450(17a) and P450scc.[7][9]

Table 1: Quantitative Effects of Fenvalerate on Steroid Hormone Production and Related Gene
Expression
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Fenvalerate

Experimental . ) Observed
Endpoint Concentration/ Reference
System Effect
Dose
Cultured Rat Progesterone )
] 125 pmol/L 68.6% reduction [6]
Granulosa Cells (P4) Production
Cultured Rat 17p3-Estradiol _
) 125 pmol/L 32.4% reduction [6]
Granulosa Cells (E2) Production
Cultured Rat P450scc mRNA
25, 125 pmol/L Increased [41[6]
Granulosa Cells Level
Cultured Rat 17B-HSD mRNA Dramatically
25, 125 pmol/L [4][6]
Granulosa Cells Level reduced
Adult Male SD Markedly
Serum FSH > 12 mg/kg ) [7]
Rats (15 days) increased
Adult Male SD
Serum LH 12 mg/kg Increased [7]
Rats (15 days)
Adult Male SD Significantly
Serum FSH > 12 mg/kg [7]
Rats (30 days) elevated
Testis
Adult Male SD o
Homogenate 2.4 mg/kg Diminished [7]
Rats (30 days)
Testosterone
Testis
Adult Male SD
Homogenate > 12 mg/kg Decreased [7]
Rats (30 days)
Testosterone

Estrogenic and Anti-Androgenic Effects

Fenvalerate has demonstrated estrogenic activity in various experimental models. It can

induce the translocation of cytosolic estrogen receptor-a (ERa) to the nucleus via ERa

dimerization.[10][11] This activation of ERa can lead to downstream effects such as lipid

accumulation in adipocytes.[10][11] However, some studies have reported conflicting results,

with some in vivo assays like the uterotrophic assay failing to show a significant estrogenic
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effect.[1][5] This discrepancy may be due to differences in experimental design, dosage, and
the specific endpoints measured.

In terms of anti-androgenic activity, fenvalerate has been shown to competitively interact with
human skin fibroblast androgen receptors.[12] However, the Hershberger assay, a standard in
Vivo screening test for androgenic and anti-androgenic effects, did not show any significant
androgenic or antiandrogenic effects of fenvalerate at doses below those causing systemic
toxicity.[5][9]

Effects on the Thyroid Axis

Fenvalerate can also disrupt the hypothalamic-pituitary-thyroid (HPT) axis, although the
reported effects are somewhat contradictory across different studies. Some studies have
reported that fenvalerate administration leads to a significant elevation of circulatory thyroid
hormones, tri-iodothyronine (T3) and thyroxine (T4).[8] Conversely, other research has shown a
dose-dependent decrease in T4 and T3 levels with an elevation in thyroid-stimulating hormone
(TSH).[3] The effects of fenvalerate on thyroid hormones may also be influenced by the
nutritional status of the organism, particularly selenium and iodine levels.[3] For instance, in
iodine-deficient rats, fenvalerate caused a significant increase in T4 and a significant elevation
in TSH.[3]

Table 2: Quantitative Effects of Fenvalerate on Thyroid Hormone Levels
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Experiment . Fenvalerate ] Observed
Endpoint Duration Reference
al System Dose Effect
) 100 and 200 o
Male Wistar ) Significant
Circulatory T3 mg/kg/day 45 days ) [8]
Rats ) elevation
(i.p.)
_ 100 and 200 o
Male Wistar ) Significant
Circulatory T4  mg/kg/day 45 days ] [8]
Rats ) elevation
(i.p.)
Healthy Male  Total T4 N N
] Not specified Not specified No effect [3]
Wistar Rats (TT4)
Healthy Male  Total T3 - B Dramatic
] Not specified Not specified ) [3]
Wistar Rats (TT3) increase
Healthy Male n n Insignificant
) TSH Not specified Not specified [3]
Wistar Rats decrease
lodine-
. Total T4 » . Significant
Deficient Not specified Not specified ) [3]
(TT4) increase
Rats
lodine- o
o N N Significant
Deficient TSH Not specified Not specified ] [3]
Rat elevation
ats

Signaling Pathway Disruption

Recent research has begun to elucidate the molecular signaling pathways that are disrupted by
fenvalerate. One key pathway identified is the ERK/IKK/NF-kB pathway. Fenvalerate has
been shown to activate ERK MAPK, which in turn activates IKK and NF-kB.[13] This signaling
cascade can trigger an overload of intracellular calcium, leading to reactive oxygen species
(ROS) generation in the mitochondria and subsequent cellular apoptosis.[13]

ERK MAPK IKK
Activation ~]  Activation

NF-kB
~1  Activation

Intracellular Ca2*
Overload

Mitochondrial ROS
Generation

Cellular Apoptosis

Fenvalerate
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Fenvalerate-induced ERK/IKK/NF-kB signaling cascade leading to apoptosis.

Experimental Protocols
In Vitro Steroidogenesis Assay in Rat Granulosa Cells

Objective: To assess the direct effects of fenvalerate on progesterone and estradiol
production.

Methodology:

e Cell Culture: Primary rat granulosa cells (rGCs) are isolated from immature female rats and
cultured in a serum-free medium.[4][5]

o Treatment: Cells are treated with various concentrations of fenvalerate (e.g., 0, 1, 5, 25,
125, 625 pmol/L) for a specified period (e.g., 24 hours).[4] In some experiments, cells are co-
treated with FSH to assess effects on stimulated steroidogenesis.[4][5]

e Hormone Measurement: Concentrations of progesterone and 173-estradiol in the culture
medium are measured by radioimmunoassay (RIA).[4]

o Gene Expression Analysis: Total RNA is extracted from the cells, and the mRNA levels of
steroidogenic enzymes (e.g., P450scc, 173-HSD) are quantified using semi-quantitative or
real-time RT-PCR.[4]
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Workflow for in vitro steroidogenesis assay.

Uterotrophic Assay in Immature Rats (OECD Test

Guideline 440)

Objective: To assess the in vivo estrogenic activity of fenvalerate.
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Methodology:
e Animals: Immature female rats (e.g., 21-22 days old) are used.[14][15]

o Dosing: Fenvalerate is administered daily for three consecutive days by oral gavage or
subcutaneous injection at various dose levels (e.g., 0.4, 1, 4, 8, or 40 mg/kg).[1] A positive
control group receiving a known estrogen (e.g., 17a-ethinylestradiol) and a vehicle control
group are included.

e Necropsy: On the fourth day, approximately 24 hours after the last dose, the animals are
euthanized, and their uteri are excised and weighed (wet and blotted weight).[14]

» Endpoint: A statistically significant increase in uterine weight in the fenvalerate-treated
groups compared to the vehicle control group indicates estrogenic activity.

Hershberger Assay in Castrated Male Rats (OECD Test
Guideline 441)

Objective: To assess the in vivo androgenic and anti-androgenic activity of fenvalerate.
Methodology:

e Animals: Peripubertal male rats are castrated and allowed a post-surgical recovery period.
[12][16]

e Dosing:

o Androgenicity: Rats are treated with fenvalerate daily for 10 consecutive days at various
dose levels. A vehicle control and a positive control (e.g., testosterone propionate) are
included.[17]

o Anti-androgenicity: Rats are co-administered a reference androgen (e.g., testosterone
propionate) and fenvalerate daily for 10 consecutive days. A control group receiving only
the reference androgen and a positive anti-androgen control group (e.g., flutamide) are
included.[17]
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» Necropsy: Approximately 24 hours after the last dose, the animals are euthanized, and the
weights of five androgen-dependent tissues are measured: ventral prostate, seminal vesicles
(plus coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the
glans penis.[16][18]

e Endpoint:

o Androgenicity: A statistically significant increase in the weight of two or more of the target
tissues compared to the vehicle control indicates androgenic activity.[16]

o Anti-androgenicity: A statistically significant decrease in the weight of two or more of the
target tissues compared to the group receiving the reference androgen alone indicates
anti-androgenic activity.[17]

Conclusion

The evidence presented in this technical guide strongly supports the classification of
fenvalerate as an endocrine-disrupting chemical. Its ability to interfere with steroidogenesis,
mimic estrogenic actions, and disrupt thyroid hormone homeostasis highlights its potential to
adversely affect reproductive and developmental health. The detailed experimental protocols
and quantitative data provided herein offer a valuable resource for researchers and
professionals working to understand and mitigate the risks associated with exposure to
fenvalerate and other EDCs. Further research is warranted to fully elucidate the complex
mechanisms of fenvalerate's endocrine-disrupting activities and to assess its impact on human
health, particularly during critical developmental windows. The visualization of the ERK/IKK/NF-
KB signaling pathway provides a starting point for investigating the broader cellular impacts of
fenvalerate beyond direct hormonal mimicry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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